5-Fluoropyrimidin-2-amine
Overview
Description
5-Fluoropyrimidin-2-amine is a chemical compound with the molecular formula C4H4FN3. It has a molecular weight of 113.09 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 5-Fluoropyrimidin-2-amine involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines. This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Molecular Structure Analysis
The InChI code for 5-Fluoropyrimidin-2-amine is 1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H, (H2,6,7,8) and the InChI key is FUNBZJKZJGKXQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluoropyrimidin-2-amine is a solid at room temperature . Unfortunately, specific data on its boiling point, melting point, and density were not available.Scientific Research Applications
Synthesis and Kinase Inhibition
5-Fluoropyrimidin-2-amine derivatives show promise as potential kinase inhibitors, which are crucial in cancer therapy. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines has been achieved, highlighting their role in anticancer agents similar to 5-fluorouracil (5-FU) (Wada et al., 2012).
Biocatalysis in Drug Synthesis
The immobilized amine transaminase from Vibrio fluvialis has been used for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate in JAK2 kinase inhibitor AZD1480. This method demonstrates a greener approach to synthesizing this compound, offering an alternative to traditional chemical synthesis (Semproli et al., 2020).
Deoxycytidine Kinase Inhibitors
5-Fluoropyrimidin-2-amine is a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. A practical synthesis route for this compound has been developed, showcasing its significance in creating new classes of dCK inhibitors, which are essential in cancer treatment (Zhang et al., 2009).
Safety And Hazards
5-Fluoropyrimidin-2-amine is classified as harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
5-fluoropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNBZJKZJGKXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570058 | |
Record name | 5-Fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidin-2-amine | |
CAS RN |
1683-85-8 | |
Record name | 5-Fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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